molecular formula C21H19ClO3 B4592989 3-benzyl-5-[(2-chloro-2-propen-1-yl)oxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[(2-chloro-2-propen-1-yl)oxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B4592989
M. Wt: 354.8 g/mol
InChI Key: WJVJBPAEVSXEOT-UHFFFAOYSA-N
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Description

3-benzyl-5-[(2-chloro-2-propen-1-yl)oxy]-4,7-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H19ClO3 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.1022722 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Chromene derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. A study by Bhat, Al-Omar, and Siddiqui (2013) demonstrated significant in vitro growth inhibition against Staphylococcus aureus and Escherichia coli by certain synthesized chromene compounds, indicating their potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Cytotoxic Activity

Research has also explored the cytotoxic activities of chromene derivatives. Gomha and Khalil (2012) synthesized thiazole derivatives bearing a coumarin nucleus and evaluated their cytotoxic activity against human keratinocytes. One compound showed potent cytotoxic activity, suggesting the relevance of chromene derivatives in developing therapeutic agents with potential anticancer properties (Gomha & Khalil, 2012).

Fluorescent Material Applications

A study by Duan et al. (2021) described a DBU-mediated cascade strategy for constructing benzo[c]chromen-6-one cores, revealing that the resulting products exhibit fluorescence properties. This suggests potential applications of such chromene derivatives in the development of fluorescent materials for various scientific and industrial purposes (Duan et al., 2021).

Anti-Inflammatory Potential

Chromene derivatives have been synthesized and evaluated for their anti-inflammatory potential. Gandhi et al. (2018) synthesized a series of chromene derivatives and tested them for in-vivo anti-inflammatory activity, revealing significant activity and suggesting their utility in developing new anti-inflammatory drugs (Gandhi et al., 2018).

Environmental and Analytical Applications

Kaur et al. (2014) developed fluorescent organic nanoparticles (FONPs) from chromone-based compounds for the chemosensory detection of Al3+ ions in aqueous medium and acidic soil. This novel application highlights the potential of chromene derivatives in environmental monitoring and analysis (Kaur et al., 2014).

Properties

IUPAC Name

3-benzyl-5-(2-chloroprop-2-enoxy)-4,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO3/c1-13-9-18(24-12-14(2)22)20-15(3)17(21(23)25-19(20)10-13)11-16-7-5-4-6-8-16/h4-10H,2,11-12H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVJBPAEVSXEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-5-[(2-chloro-2-propen-1-yl)oxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[(2-chloro-2-propen-1-yl)oxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[(2-chloro-2-propen-1-yl)oxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[(2-chloro-2-propen-1-yl)oxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[(2-chloro-2-propen-1-yl)oxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[(2-chloro-2-propen-1-yl)oxy]-4,7-dimethyl-2H-chromen-2-one

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